molecular formula C15H11ClF3NO3 B3009053 2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid CAS No. 883044-26-6

2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid

Cat. No. B3009053
CAS RN: 883044-26-6
M. Wt: 345.7
InChI Key: FYBDCWMCUHIQSM-UHFFFAOYSA-N
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Description

2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid, also known as CTMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTMMA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation.

Scientific Research Applications

Unnatural Amino Acid Mimicking Tripeptide β-Strand

  • Study Overview: Research by Nowick et al. (2000) explored an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, demonstrates potential for peptide synthesis techniques and might offer insights into protein folding and structure (Nowick et al., 2000).

Metabolite Synthesis and Detection in Human Urine

  • Study Overview: Maurich et al. (1994) conducted a study on the synthesis of a metabolite of metoclopramide, which involved 4-amino-5-chloro-2-methoxybenzoic acid. This research is significant for understanding the metabolic pathways and detection methods for certain pharmaceutical compounds (Maurich et al., 1994).

Bioactive Phenyl Ether Derivatives

  • Study Overview: A study by Xu et al. (2017) focused on the isolation of new phenyl ether derivatives, including compounds structurally similar to 5-methoxybenzoic acid, from the fungus Aspergillus carneus. These compounds showed significant antioxidant activity, indicating potential pharmaceutical or nutraceutical applications (Xu et al., 2017).

Cholinesterase Inhibitors Study

  • Study Overview: Arfan et al. (2018) researched the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. This study is crucial for developing cholinesterase inhibitors, which have applications in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Molluscicidal Agent Development

  • Study Overview: Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating morpholine moiety, showing promising results as a molluscicidal agent. This research contributes to the development of compounds for pest control applications (Duan et al., 2014).

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)anilino]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3/c1-23-9-3-5-12(10(7-9)14(21)22)20-13-6-8(15(17,18)19)2-4-11(13)16/h2-7,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBDCWMCUHIQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid

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